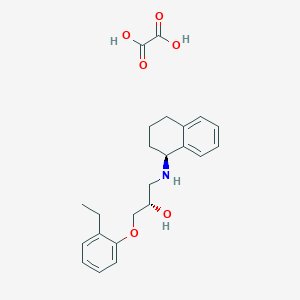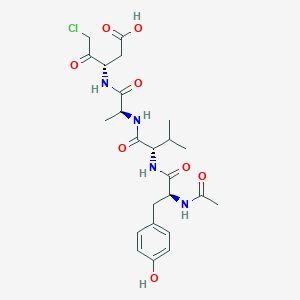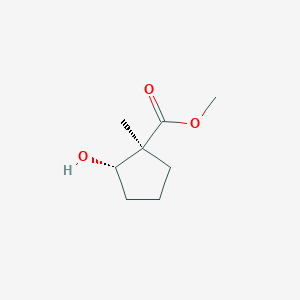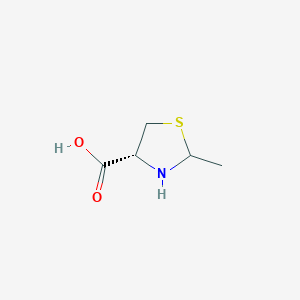
(4R)-2-Methylthiazolidine-4-carboxylic acid
Vue d'ensemble
Description
“(4R)-2-Methylthiazolidine-4-carboxylic acid”, also known as MTCA, belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Molecular Structure Analysis
The molecular formula of “(4R)-2-Methylthiazolidine-4-carboxylic acid” is C5H9NO2S . The molecular weight is 147.20 .Chemical Reactions Analysis
Acetaldehyde, a strongly electrophilic compound that is endogenously produced as a first intermediate in oxidative ethanol metabolism, readily undergoes a non-enzymatic condensation reaction and consecutive ring formation with cysteine to form 2-methylthiazolidine-4-carboxylic acid (MTCA) .Applications De Recherche Scientifique
Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin : This study investigated the rotational barriers for cis/trans isomerization of various proline analogues, including (4R)-2-methylthiazolidine-4-carboxylic acid, by dynamic 1H NMR spectroscopy. These findings can contribute to understanding peptide bond formation and protein folding (Kern, Schutkowski, & Drakenberg, 1997).
‘Hidden’ Axial Chirality in Cyclisation Reactions : This research highlights the role of (4R)-2-methylthiazolidine-4-carboxylic acid in cyclisation reactions, showcasing its importance in creating enantiopure states in chemical syntheses (Beagley et al., 1993).
Epimerization at C‐2 of 2‐Substituted Thiazolidine‐4‐Carboxylic Acids : This study explores the epimerization at the C-2 position in neutral, protic solvents of compounds like (4R)-2-methylthiazolidine-4-carboxylic acid, contributing to the understanding of stereochemical dynamics in thiazolidines (Nagasawa, Goon, & Shirota, 1981).
Analytical Separation and Optical Resolution of Racemic Carboxylic Acids and Amino Acids : This research discusses the development of new chiral heterocycles, including derivatives of (4R)-2-methylthiazolidine-4-carboxylic acid, for efficient separation and resolution of racemic products, particularly in carboxylic acids and amino acids (Nagao et al., 1985).
Antibacterial Activities of Thiazolidine-4-Carboxylic Acid Derivatives : This study synthesized derivatives of thiazolidine-4-carboxylic acid to screen their antibacterial activities, indicating potential applications in developing new antibacterial agents (Song et al., 2009).
Prodrugs of L-Cysteine and Protection Against Acetaminophen Hepatotoxicity : This research evaluated various thiazolidine-4-carboxylic acids as prodrugs of L-cysteine and their protective effects against hepatotoxicity, highlighting potential therapeutic applications (Nagasawa et al., 1984).
Safety And Hazards
Propriétés
IUPAC Name |
(4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTPNEYXMGZOSH-BKLSDQPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1N[C@@H](CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472049 | |
| Record name | (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-Methylthiazolidine-4-carboxylic acid | |
CAS RN |
190062-99-8 | |
| Record name | (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



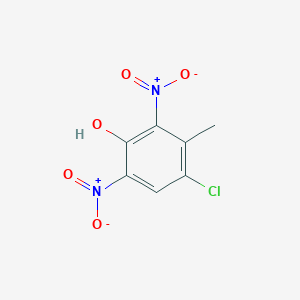
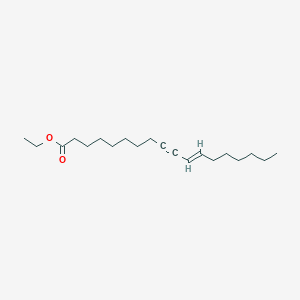
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
